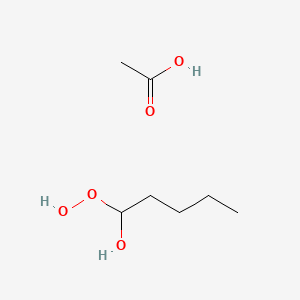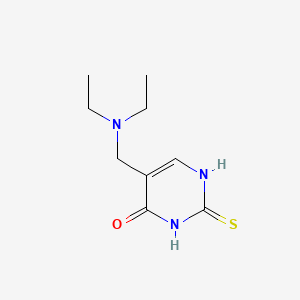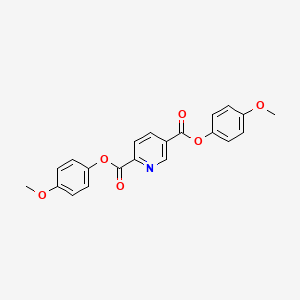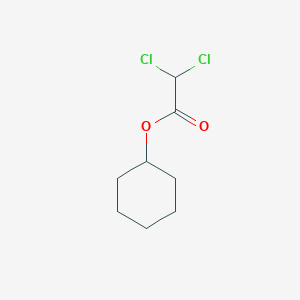
Cyclohexyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is characterized by the presence of a cyclohexyl group attached to a dichloroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce dichloroacetic acid and cyclohexanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloroacetate group is replaced by other nucleophiles.
Reduction: this compound can be reduced to form cyclohexyl acetate and other related compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Dichloroacetic acid and cyclohexanol.
Substitution: Various substituted cyclohexyl esters.
Reduction: Cyclohexyl acetate and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its effects on cellular metabolism and potential use in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research, where dichloroacetates have shown promise in targeting cancer cell metabolism
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of cyclohexyl dichloroacetate involves its interaction with cellular metabolic pathways. Similar to other dichloroacetates, it is believed to inhibit the enzyme pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift in metabolic activity promotes oxidative phosphorylation over glycolysis, which can selectively target cancer cells that rely heavily on glycolysis for energy production .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl dichloroacetate can be compared with other dichloroacetates, such as:
Sodium dichloroacetate: Commonly studied for its anticancer properties.
Methyl dichloroacetate: Used in organic synthesis and as a reagent in various chemical reactions.
Ethyl dichloroacetate: Similar applications in organic synthesis and industrial processes.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other dichloroacetates, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
57878-42-9 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
cyclohexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
GITKDGMJPPXGET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



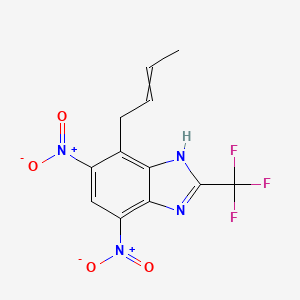
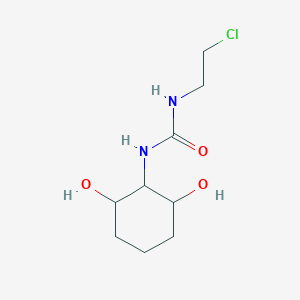


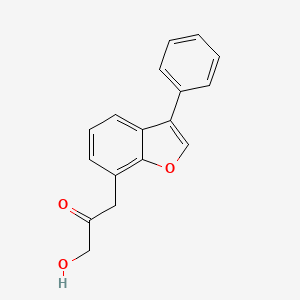
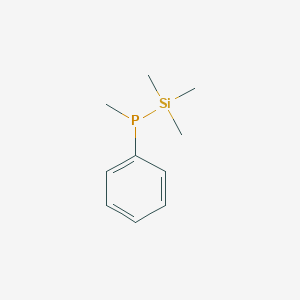
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
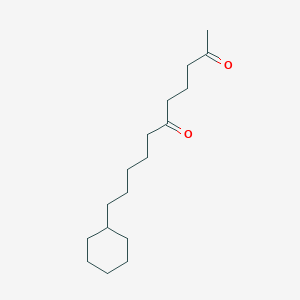
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

